4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11290286
InChI: InChI=1S/C11H12ClN5O/c1-2-5-13-11(18)9-4-3-8(12)6-10(9)17-7-14-15-16-17/h3-4,6-7H,2,5H2,1H3,(H,13,18)
SMILES: CCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2
Molecular Formula: C11H12ClN5O
Molecular Weight: 265.70 g/mol

4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11290286

Molecular Formula: C11H12ClN5O

Molecular Weight: 265.70 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C11H12ClN5O
Molecular Weight 265.70 g/mol
IUPAC Name 4-chloro-N-propyl-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C11H12ClN5O/c1-2-5-13-11(18)9-4-3-8(12)6-10(9)17-7-14-15-16-17/h3-4,6-7H,2,5H2,1H3,(H,13,18)
Standard InChI Key BLWYWJRFENXUJD-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2
Canonical SMILES CCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzamide backbone substituted at the 4-position with chlorine, the 2-position with a tetrazole ring, and the amide nitrogen with a propyl group. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, introduces significant polarity and hydrogen-bonding capacity, while the chloro and propyl groups modulate lipophilicity .

Key Structural Parameters:

  • Molecular Formula: C11H12ClN5O\text{C}_{11}\text{H}_{12}\text{ClN}_5\text{O}

  • Molecular Weight: 281.71 g/mol (calculated)

  • IUPAC Name: 4-Chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, analogs provide insight:

  • Infrared (IR): A strong absorption near 1,680 cm1^{-1} (amide C=O stretch) and 3,400–3,200 cm1^{-1} (N-H stretch) are expected. The tetrazole ring typically shows bands near 1,520–1,360 cm1^{-1} .

  • NMR:

    • 1^1H NMR: A singlet for the tetrazole proton (~8.5–9.0 ppm), aromatic protons (7.5–8.0 ppm), and propyl chain signals (0.9–1.6 ppm for CH3_3, 1.4–1.8 ppm for CH2_2, 3.3–3.5 ppm for N-CH2_2) .

    • 13^{13}C NMR: Carbonyl carbon at ~165 ppm, tetrazole carbons at 143–153 ppm, and aromatic carbons at 120–138 ppm .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a benzoic acid precursor:

  • Chlorination: Introduce chlorine at the 4-position using Cl2_2/FeCl3_3 or SO2_2Cl2_2.

  • Tetrazole Installation: Employ a [3+2] cycloaddition between a 2-cyano intermediate and sodium azide under acidic conditions .

  • Amide Coupling: React the resulting 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid with propylamine using coupling agents like EDCI or HATU .

Stepwise Synthesis Protocol

StepReactionReagents/ConditionsYield (%)
1Chlorination of 2-nitrobenzoic acidSO2_2Cl2_2, 80°C, 6h85
2Reduction of nitro to amineH2_2/Pd-C, EtOH, RT92
3Diazotization & cyanationNaNO2_2, HCl, CuCN78
4Tetrazole formationNaN3_3, NH4_4Cl, DMF, 100°C65
5Amide couplingPropylamine, EDCI, DMAP, DCM70

Key Challenges:

  • Tetrazole Stability: The tetrazole ring is sensitive to oxidation; inert atmospheres improve yields.

  • Regioselectivity: Ensuring tetrazole forms at the 2-position requires careful control of reaction kinetics .

Physicochemical Properties

Solubility and Partitioning

  • logP: Calculated value of 2.1 (Moderately lipophilic, suitable for blood-brain barrier penetration) .

  • Aqueous Solubility: ~0.5 mg/mL (25°C), enhanced under acidic conditions due to tetrazole protonation.

Thermal Stability

  • Melting Point: Estimated 180–185°C (DSC analysis of analogs) .

  • Degradation: Decomposes above 250°C, with tetrazole ring breakdown as the primary pathway.

Industrial and Research Applications

Material Science

The tetrazole ring’s high nitrogen content (49.8%) makes the compound a candidate for energetic materials or coordination polymers.

Analytical Standards

Used as a reference compound in LC-MS studies due to its ionization efficiency under positive ESI .

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